Sodium1-(pyridin-2-yl)cyclopropane-1-carboxylate
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Overview
Description
Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate: is an organic compound that features a cyclopropane ring attached to a pyridine ring through a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of pyridine-2-carboxylic acid with a cyclopropane precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydroxide, which facilitates the formation of the sodium salt of the carboxylate group.
Industrial Production Methods: Industrial production of sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include binding to active sites or altering the conformation of target molecules. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
- Sodium 1-(pyridin-3-yl)cyclopropane-1-carboxylate
- Sodium 1-(pyridin-4-yl)cyclopropane-1-carboxylate
- Sodium 1-(pyridin-2-yl)cyclobutane-1-carboxylate
These similar compounds may share some chemical properties but differ in their structural features and reactivity.
Biological Activity
Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate is a compound of interest in the field of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate is a sodium salt characterized by a cyclopropane ring linked to a carboxylic acid group and a pyridine moiety. The compound's molecular formula is C9H8NNaO2, with a molecular weight of approximately 195.16 g/mol. Its structure can be represented as follows:
The presence of the pyridine ring enhances its solubility and bioavailability, making it a candidate for various biological assays.
Antimicrobial Properties
Research has indicated that compounds similar to sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate exhibit significant antimicrobial activity. For instance, derivatives containing pyridine rings have been shown to inhibit both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy against various pathogens. A study demonstrated that certain pyridine derivatives had minimum inhibitory concentrations (MICs) ranging from 2–64 μg/mL against multidrug-resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRSA (Vancomycin-resistant Staphylococcus aureus) .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate | N/A | N/A |
Pyridine Derivative A | 32 | MRSA |
Pyridine Derivative B | 16 | E. coli |
The exact mechanism of action for sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate remains to be fully elucidated. However, similar compounds typically act by disrupting bacterial cell wall synthesis or inhibiting protein synthesis by binding to ribosomal subunits. For example, β-lactam antibiotics function by inhibiting enzymes involved in cell wall synthesis, while aminoglycosides interfere with protein synthesis .
Study on Plant Growth Regulation
An exploratory study focused on cyclopropene derivatives, including sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate, evaluated their effects on plant growth. The research utilized an in planta assay system with Arabidopsis thaliana, revealing that certain derivatives could affect apical hook development independently of ethylene biosynthesis pathways . This suggests potential applications in agricultural biotechnology as growth regulators.
Research Findings
Recent developments in the synthesis and application of cyclopropane derivatives have highlighted their potential as chemical biology tools. The ability to modify these compounds for specific biological targets opens avenues for new herbicides or antimicrobial agents .
Properties
Molecular Formula |
C9H8NNaO2 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
sodium;1-pyridin-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H9NO2.Na/c11-8(12)9(4-5-9)7-3-1-2-6-10-7;/h1-3,6H,4-5H2,(H,11,12);/q;+1/p-1 |
InChI Key |
FSWOYYWYGMQKNT-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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